Cas no 53090-46-3 (Ethyl 3-oxo-3-(thiophen-3-yl)propanoate)
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
- 3-Thiophenepropanoicacid, b-oxo-, ethyl ester
- Ethyl 3-oxo-3-(3-thienyl)propionate
- Ethyl 3-oxo-3-(thien-3-yl)propanoate
- ethyl 3-oxo-3-thiophen-3-ylpropanoate
- ETHYL-3-THIOPHENOYL-ACETATE
- 3-oxo-3-thiophen-3-ylpropionic acid ethyl ester
- AC-7793
- ethyl 3-oxo-3-(thien-3-yl)propionate
- ethyl thiophene-3-carbonylacetate
- ethyl 3-oxo-3-(3-thienyl)propanoate
- UVFAIFOWWYWRRD-UHFFFAOYSA-N
- 7525AB
- Ethyl 3-(3-thienyl)-3-oxopropionate
- OR400169
- BC211390
- AX8021250
- 3-Thiophenepropanoicacid, b-oxo-, eth
- FT-0739373
- Ethyl3-oxo-3-(thiophen-3-yl)propanoate
- SCHEMBL4055310
- 53090-46-3
- DTXSID00441393
- AKOS005167120
- CS-0042835
- MFCD07779220
- DS-16412
- A1-12003
- C13681
- A851023
- 3-oxo-3-thiophen-3-yl-propionic acid ethyl ester
- DB-001028
-
- MDL: MFCD07779220
- Inchi: 1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3
- InChI Key: UVFAIFOWWYWRRD-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CC(=O)OCC)=O
Computed Properties
- Exact Mass: 198.03500
- Monoisotopic Mass: 198.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.6
Experimental Properties
- Density: 1.213
- Boiling Point: 274.304°C at 760 mmHg
- Flash Point: 119.695°C
- Refractive Index: 1.528
- PSA: 71.61000
- LogP: 1.88400
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193779-25mg |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 25mg |
¥89.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193779-100mg |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 100mg |
¥105.90 | 2023-09-03 | |
| Alichem | A169003916-1g |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 1g |
$351.52 | 2023-09-01 | |
| Alichem | A169003916-5g |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 5g |
$1063.65 | 2023-09-01 | |
| Alichem | A169003916-10g |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 10g |
$1618.65 | 2023-09-01 | |
| Fluorochem | 050214-250mg |
Ethyl 3-(3-thienyl)-3-oxopropionate |
53090-46-3 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 050214-1g |
Ethyl 3-(3-thienyl)-3-oxopropionate |
53090-46-3 | 95% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 050214-5g |
Ethyl 3-(3-thienyl)-3-oxopropionate |
53090-46-3 | 95% | 5g |
£252.00 | 2022-03-01 | |
| Fluorochem | 050214-10g |
Ethyl 3-(3-thienyl)-3-oxopropionate |
53090-46-3 | 95% | 10g |
£406.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU915-200mg |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate |
53090-46-3 | 97% | 200mg |
191.0CNY | 2021-08-04 |
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Suppliers
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS No. 53090-46-3): An Overview of Its Structure, Properties, and Applications
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS No. 53090-46-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its ester functionality and the presence of a thiophene ring, which imparts distinct chemical and physical properties.
The molecular formula of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is C11H12O3S, with a molecular weight of approximately 220.27 g/mol. The compound features a central ketone group flanked by an ethyl ester and a thiophene ring, which are key structural elements that contribute to its reactivity and functionality. The thiophene ring, in particular, is known for its aromaticity and electron-donating properties, making it a valuable moiety in the design of bioactive molecules.
In terms of physical properties, Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but can be sensitive to strong acids and bases, which may lead to hydrolysis or other degradation reactions.
The synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be achieved through several routes, including the Claisen condensation of ethyl acetoacetate with thiophene carboxaldehyde followed by oxidation. Another approach involves the reaction of thiophene carboxylic acid with ethyl acetoacetate in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). These synthetic methods provide efficient pathways to produce the compound with high purity and yield.
One of the most promising applications of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate lies in its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
In addition to its pharmaceutical applications, Ethyl 3-oxo-3-(thiophen-3-yl)propanoate has been explored for its use in materials science. The presence of the thiophene ring makes it an attractive building block for the synthesis of conductive polymers and other functional materials. Research conducted at the University of California, Berkeley, has demonstrated that copolymers containing this compound exhibit enhanced electrical conductivity and stability, making them suitable for applications in electronic devices and sensors.
The environmental impact of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is another important consideration. Studies have shown that the compound has low toxicity to aquatic organisms and does not persist in the environment for extended periods. However, proper handling and disposal practices should be followed to minimize any potential risks.
In conclusion, Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (CAS No. 53090-46-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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